molecular formula C12H12FNO3S2 B10928789 N-(2-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide

N-(2-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10928789
M. Wt: 301.4 g/mol
InChI Key: NNYOTXAWLPPGLV-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a fluorothiophene ring, and a sulfonamide functional group, which collectively contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide typically involves a multi-step process that includes the introduction of the ethoxyphenyl group, the fluorothiophene ring, and the sulfonamide group. One common synthetic route involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethoxybenzene and an appropriate electrophile.

    Introduction of the Fluorothiophene Ring: The fluorothiophene ring can be synthesized via a halogenation reaction, where thiophene is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Sulfonamide Formation: The final step involves the reaction of the fluorothiophene intermediate with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

N-(2-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. Additionally, the fluorothiophene ring can interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide can be compared with other similar compounds, such as:

    N-(2-Ethoxyphenyl)-2-thiophenesulfonamide: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    N-(2-Methoxyphenyl)-5-fluorothiophene-2-sulfonamide: Contains a methoxy group instead of an ethoxy group, leading to variations in solubility and interaction with biological targets.

    N-(2-Ethoxyphenyl)-5-chlorothiophene-2-sulfonamide: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.

Properties

Molecular Formula

C12H12FNO3S2

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO3S2/c1-2-17-10-6-4-3-5-9(10)14-19(15,16)12-8-7-11(13)18-12/h3-8,14H,2H2,1H3

InChI Key

NNYOTXAWLPPGLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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